Cas no 2034334-02-4 (N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide structure
2034334-02-4 structure
Product name:N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
CAS No:2034334-02-4
MF:C17H19N3O3S
MW:345.41606259346
CID:5551089

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C17H19N3O3S/c1-11-15(12(2)20(3)19-11)16(21)18-10-17(22,13-6-4-8-23-13)14-7-5-9-24-14/h4-9,22H,10H2,1-3H3,(H,18,21)
    • InChI Key: CNFYHMUSNYKGCZ-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(C(NCC(C2=CC=CO2)(O)C2SC=CC=2)=O)C(C)=N1

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-1262-3mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
3mg
$94.5 2023-09-08
Life Chemicals
F6506-1262-4mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
4mg
$99.0 2023-09-08
Life Chemicals
F6506-1262-2μmol
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6506-1262-15mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
15mg
$133.5 2023-09-08
Life Chemicals
F6506-1262-30mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
30mg
$178.5 2023-09-08
Life Chemicals
F6506-1262-20μmol
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6506-1262-20mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
20mg
$148.5 2023-09-08
Life Chemicals
F6506-1262-25mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
25mg
$163.5 2023-09-08
Life Chemicals
F6506-1262-5mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
5mg
$103.5 2023-09-08
Life Chemicals
F6506-1262-10mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2034334-02-4
10mg
$118.5 2023-09-08

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Related Literature

Additional information on N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Professional Introduction to N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS No. 2034334-02-4)

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034334-02-4, represents a unique molecular architecture that combines heterocyclic moieties with functional groups capable of engaging in diverse chemical interactions. The presence of both furan and thiophene rings in its structure suggests potential applications in the development of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The molecular framework of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is characterized by its rigid heterocyclic core, which is further functionalized by hydroxyl and ethyl side chains. This structural configuration not only imparts a high degree of steric hindrance but also provides multiple sites for hydrogen bonding and π-stacking interactions. Such features are particularly relevant in the design of molecules intended to interact with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from fused heterocyclic systems. The combination of furan, thiophene, and pyrazole moieties in this compound aligns well with the current trends in medicinal chemistry. These heterocycles are well-known for their ability to modulate biological processes through selective binding to target proteins. For instance, furan derivatives have been explored for their potential anti-inflammatory and analgesic properties, while thiophene-based compounds are often investigated for their antimicrobial and antiviral activities.

The carboxamide functional group at the 4-position of the pyrazole ring further enhances the compound's pharmacological profile. Carboxamides are well-established pharmacophores that can participate in hydrogen bonding interactions, thereby improving binding affinity and selectivity. This feature makes N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide a promising candidate for further exploration in drug discovery programs.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies, which are crucial for identifying potential drug candidates. The unique structural features of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide make it an attractive scaffold for such studies. By leveraging these computational tools, researchers can rapidly assess the compound's interaction with various biological targets, thereby accelerating the drug discovery process.

In addition to its potential as a standalone therapeutic agent, this compound may also serve as a key intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization through various organic transformations, such as nucleophilic substitution or condensation reactions. This flexibility is highly valuable in synthetic chemistry, where the ability to modify a core structure to achieve desired pharmacological properties is essential.

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-y]]ethyl]-1,3,5-trimethyl-lH-pyrazole-l-carboxamide presents several challenges due to its complex architecture. However, recent methodological advances in heterocyclic chemistry have provided new insights into efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the desired carbon-carbon bonds between the furan and thiophene moieties. Additionally, transition-metal-catalyzed hydrogenation techniques have been utilized to introduce the hydroxyl group at the appropriate position on the ethyl side chain.

The pharmacological evaluation of this compound is ongoing and has already shown promising results in preliminary studies. In vitro assays have indicated that N-[Z-(furan-Z-yll)-Z-hydroxy-Z-(thiophene-Z-yll)ethyl]-l ,3 ,5 -trimethyl-lH-pyrazole-Z-carboxamide exhibits significant inhibitory activity against certain enzymes associated with inflammatory responses. These findings align with the growing interest in developing novel anti-inflammatory agents based on heterocyclic scaffolds. Further investigations are planned to explore its efficacy in animal models and to assess its potential for clinical translation.

The safety profile of this compound is also under careful scrutiny. Preliminary toxicology studies have been conducted to evaluate its acute toxicity and potential side effects. These studies have shown that the compound is well-tolerated at moderate doses but may exhibit some mild hepatotoxicity at higher concentrations. Understanding these toxicological parameters is crucial for optimizing its therapeutic index and ensuring its safe use in future clinical applications.

In conclusion,N-[Z-(furan-Z-yll)-Z-hydroxy-Z-(thiophene-Z-yll)ethyl]-l ,3 ,5 -trimethyl-lH-pyrazole-Z-carboxamide (CAS No .2034334-OZ) represents a promising lead compound with significant potential in pharmaceutical research . Its unique structural features ,combined with preliminary pharmacological data ,make it an attractive candidate for further development . As research continues to uncover new applications for heterocyclic compounds ,this molecule is poised to play an important role in addressing unmet medical needs . The ongoing synthesis ,characterization ,and evaluation efforts will provide valuable insights into its future therapeutic applications .

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